Cas no 1805037-30-2 (Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate)

Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate is a specialized benzoate ester derivative featuring a cyano group and a difluoromethoxy substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the difluoromethoxy moiety, which enhances metabolic stability and bioavailability. The ethyl ester group improves solubility in organic solvents, facilitating further synthetic modifications. Its structural attributes make it a valuable intermediate for developing bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s well-defined reactivity profile allows for precise functionalization, supporting its use in advanced synthetic applications.
Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate structure
1805037-30-2 structure
商品名:Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate
CAS番号:1805037-30-2
MF:C13H13F2NO3
メガワット:269.244030714035
CID:5011313

Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate
    • インチ: 1S/C13H13F2NO3/c1-3-8-9(12(17)18-4-2)5-6-11(10(8)7-16)19-13(14)15/h5-6,13H,3-4H2,1-2H3
    • InChIKey: JZPHEKUGXHTONU-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(C(=O)OCC)=C(C=1C#N)CC)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 353
  • トポロジー分子極性表面積: 59.3
  • 疎水性パラメータ計算基準値(XlogP): 3.6

Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010001218-1g
Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate
1805037-30-2 97%
1g
1,534.70 USD 2021-07-06

Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate 関連文献

Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoateに関する追加情報

Research Brief on Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate (CAS: 1805037-30-2) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate (CAS: 1805037-30-2) is a chemically synthesized compound that has recently garnered attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and cyano functional groups, exhibits promising potential as an intermediate or active pharmaceutical ingredient (API) in drug development. The structural features of this molecule suggest its utility in modulating biological targets, particularly in the context of inflammation and metabolic disorders.

Recent studies have focused on the synthesis and optimization of Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate, with particular emphasis on its role in the development of novel kinase inhibitors. Kinases are a critical class of enzymes involved in signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The incorporation of the difluoromethoxy group is hypothesized to enhance the compound's binding affinity and metabolic stability, making it a valuable scaffold for further derivatization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate serves as a key intermediate in the synthesis of potent and selective JAK2 inhibitors. The study highlighted the compound's role in improving the pharmacokinetic properties of the resulting inhibitors, including enhanced oral bioavailability and reduced off-target effects. These findings underscore the compound's potential in the design of next-generation therapeutics for myeloproliferative neoplasms.

Another area of interest is the application of Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate in the development of anti-inflammatory agents. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant inhibitory activity against COX-2, an enzyme central to the inflammatory response. The researchers attributed this activity to the electron-withdrawing effects of the cyano and difluoromethoxy groups, which stabilize the transition state during enzyme inhibition.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate. Recent patents (e.g., WO2023056321) have addressed these issues by proposing novel synthetic routes that improve yield and purity. Additionally, computational modeling studies have been employed to predict the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further guiding its optimization for clinical applications.

In conclusion, Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate (CAS: 1805037-30-2) represents a versatile and pharmacologically relevant compound with broad applications in drug discovery. Ongoing research is expected to elucidate its full potential, particularly in the context of targeted therapies for oncology and inflammatory diseases. Future studies should focus on in vivo validation and the exploration of additional therapeutic targets to maximize its clinical impact.

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